Dimethylamino-phenyl-acetonitrile hydrochloride
Overview
Description
Dimethylamino-phenyl-acetonitrile hydrochloride is a chemical compound with the molecular formula C10H13ClN2 . It is a derivative of acetonitrile, with an amino and a dimethylamino group attached to the phenyl ring.
Molecular Structure Analysis
The molecular structure of this compound consists of a phenyl ring with a dimethylamino group and an acetonitrile group attached . The molecular weight is 196.677 Da .
Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a boiling point of 137-138 °C and a density of 0.863 g/mL at 25 °C . The refractive index is 1.410 .
Scientific Research Applications
1. Anticancer Activity
A study demonstrated that certain derivatives of dimethylamino-phenyl-acetonitrile hydrochloride have potential anticancer activities. Specifically, 2-[4-Amino-6-(4-phenylpiperazin-1-yl)-1,3,5-triazin-2-yl]-2{[4-(dimethylamino)phenyl]imino}acetonitrile showed remarkable activity against the melanoma MALME-3 M cell line (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).
2. Polymer Synthesis
Research into heterocyclic polymers based on derivatives of this compound has been conducted. These polymers exhibit amorphous, electroactive, and thermally stable properties, with potential applications in various fields (Ozkan, Karpacheva, Bondarenko, & Kolyagin, 2015).
3. Fluorescent Anion Receptor
A study involving a neutral receptor with a rigid hydrazine spacer, which includes a dimethylamino group, exhibited dual fluorescence and high sensitivity and selectivity towards certain anions in acetonitrile (Wu, Li, Wen, Zhou, Zhao, & Jiang, 2002).
4. Solvatochromic Behavior
This compound derivatives have been studied for their solvatochromic behavior in different solvents, indicating potential use in nonlinear optical materials and other applications (Bogdanov, Tillotson, Khrustalev, Rigin, & Timofeeva, 2019).
5. Protein Interaction Analysis
The compound has been used as a solvent for analyzing protein interactions. It provides an alternative to DMSO, especially in cases where UV measurements are required (Arakawa, 2018).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various receptors and enzymes in the body, influencing biochemical processes .
Mode of Action
It’s known that the compound can act as a catalyst in certain chemical reactions . The compound may interact with its targets, leading to changes in their function or structure .
Biochemical Pathways
It’s plausible that the compound could influence various biochemical pathways due to its potential interactions with different targets in the body .
Result of Action
Given its potential interactions with various targets, it’s plausible that the compound could induce a range of effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect how Dimethylamino-phenyl-acetonitrile hydrochloride interacts with its targets and its overall stability . .
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Dimethylamino-phenyl-acetonitrile hydrochloride involves the reaction of 2-dimethylamino-benzyl chloride with sodium cyanide followed by acidification with hydrochloric acid.", "Starting Materials": [ "2-dimethylamino-benzyl chloride", "Sodium cyanide", "Hydrochloric acid" ], "Reaction": [ "Step 1: Dissolve 2-dimethylamino-benzyl chloride in a solvent such as dichloromethane.", "Step 2: Add sodium cyanide to the solution and stir for several hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid to pH 1-2.", "Step 4: Extract the product with a suitable solvent such as ethyl acetate.", "Step 5: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the crude product.", "Step 6: Purify the product by recrystallization from a suitable solvent such as ethanol to obtain Dimethylamino-phenyl-acetonitrile hydrochloride." ] } | |
CAS No. |
5537-53-1 |
Molecular Formula |
C16H15ClN4O3 |
Molecular Weight |
346.77 g/mol |
IUPAC Name |
N-[(E)-(4-chloro-3-nitrophenyl)methylideneamino]-2-(2-methylanilino)acetamide |
InChI |
InChI=1S/C16H15ClN4O3/c1-11-4-2-3-5-14(11)18-10-16(22)20-19-9-12-6-7-13(17)15(8-12)21(23)24/h2-9,18H,10H2,1H3,(H,20,22)/b19-9+ |
InChI Key |
GGPUVYVGOAXYQN-DJKKODMXSA-N |
Isomeric SMILES |
CC1=CC=CC=C1NCC(=O)N/N=C/C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES |
CN(C)C(C#N)C1=CC=CC=C1.Cl |
Canonical SMILES |
CC1=CC=CC=C1NCC(=O)NN=CC2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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